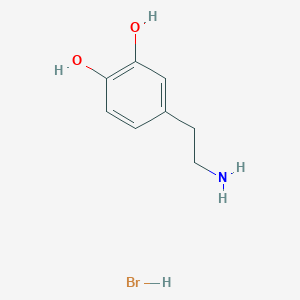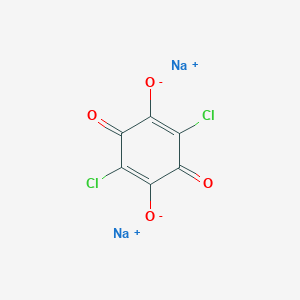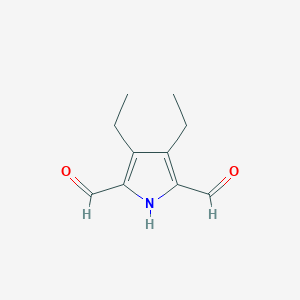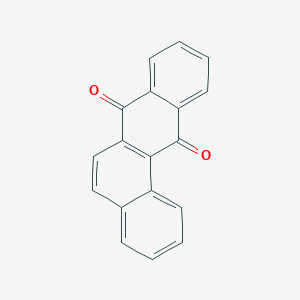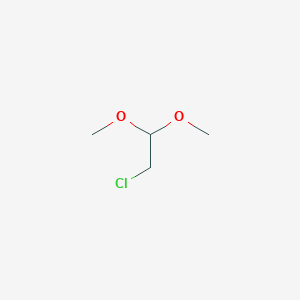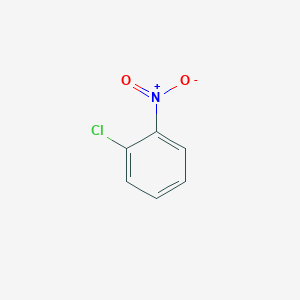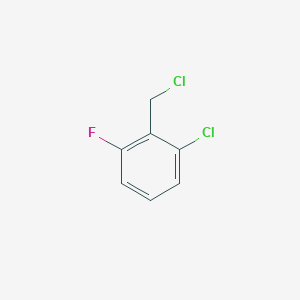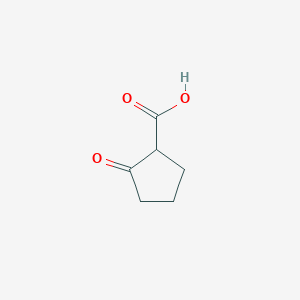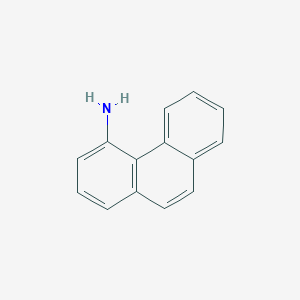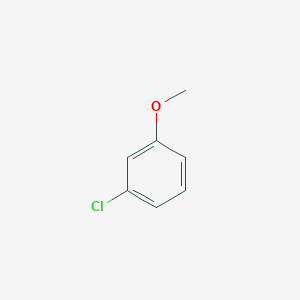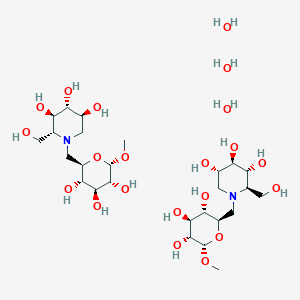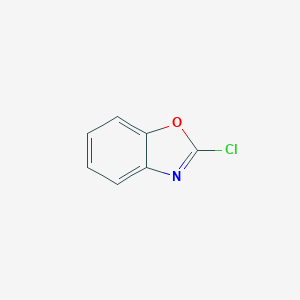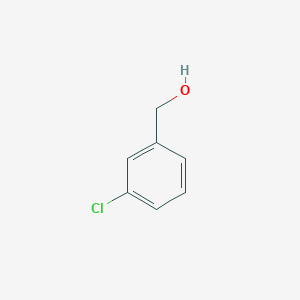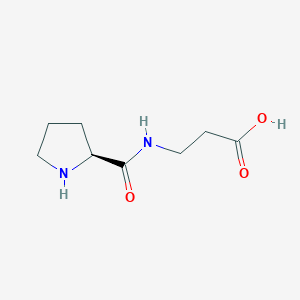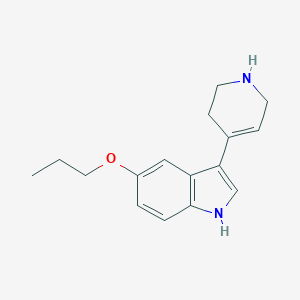
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole, also known as 4-HO-MPMI, is a chemical compound that belongs to the indole family. It is a research chemical that has been studied for its potential therapeutic effects in the treatment of various medical conditions.
Wirkmechanismus
The exact mechanism of action of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other neurotransmitter systems such as dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole in lab experiments is that it is relatively easy to synthesize. It is also a selective partial agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. One limitation is that its effects in humans are not well understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole involves the reaction of 4-hydroxy-3-methoxyphenethylamine with 4-propoxyindole-3-carboxaldehyde in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has been studied for its potential therapeutic effects in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
134278-77-6 |
|---|---|
Produktname |
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole |
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O/c1-2-9-19-13-3-4-16-14(10-13)15(11-18-16)12-5-7-17-8-6-12/h3-5,10-11,17-18H,2,6-9H2,1H3 |
InChI-Schlüssel |
WDIYSGXWNDSFCL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Andere CAS-Nummern |
134278-77-6 |
Synonyme |
3-(1,2,5,6-tetrahydro-4-pyridyl)-5-n-propoxyindole CP 96501 CP-96501 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



